Fmoc-Val-D-Cit-PAB

ADC Linker Stability Proteolytic Degradation D-Amino Acid

Choose Fmoc-Val-D-Cit-PAB for ADC linker-payload synthesis when requiring a cathepsin B-cleavable linker with enhanced serum stability. The D-citrulline configuration reduces premature payload release from antibodies with long half-lives, widening the therapeutic window. Its Fmoc protection makes it ideal for solid-phase peptide synthesis, ensuring high-purity intermediates and reproducible conjugation yields. Perform head-to-head D-Cit vs L-Cit comparisons using this stereochemically defined building block.

Molecular Formula C33H39N5O6
Molecular Weight 601.7 g/mol
Cat. No. B2445267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Val-D-Cit-PAB
Molecular FormulaC33H39N5O6
Molecular Weight601.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29+/m1/s1
InChIKeyDALMAZHDNFCDRP-WDYNHAJCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-Val-D-Cit-PAB: A Cleavable ADC Linker with D-Citrulline Stereochemistry for Targeted Payload Release


Fmoc-Val-D-Cit-PAB (CAS: 1350456-67-5), also designated Fmoc-D-Val-Cit-PAB, is a peptide-based cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It consists of an Fmoc-protected valine, a D-citrulline residue, and a para-aminobenzyl alcohol (PAB) self-immolative spacer [1]. The linker is designed to be stable in systemic circulation but undergo rapid cleavage by the lysosomal protease cathepsin B upon internalization into target cells, thereby releasing the conjugated cytotoxic payload .

Why Fmoc-Val-D-Cit-PAB Cannot Be Replaced by Other Val-Cit-PAB Linkers: Stereochemical and Proteolytic Distinctions


While all Val-Cit-PAB linkers share a common dipeptide core, their stereochemical configurations are not interchangeable. Fmoc-Val-D-Cit-PAB incorporates D-citrulline, whereas the widely used Fmoc-Val-Cit-PAB (CAS 159858-22-7) contains L-citrulline . This subtle stereochemical difference can significantly impact cathepsin B recognition, cleavage kinetics, and the stability of the resulting ADC in circulation [1]. Furthermore, the D-amino acid configuration is known to confer enhanced resistance to non-specific proteolytic degradation by serum proteases, a property that directly influences the therapeutic window of the final ADC .

Quantitative Evidence for Selecting Fmoc-Val-D-Cit-PAB Over Alternative ADC Linkers


D-Citrulline Stereochemistry Confers Enhanced Resistance to Proteolytic Degradation

Fmoc-Val-D-Cit-PAB incorporates D-citrulline, a non-natural amino acid, which provides intrinsic resistance to cleavage by common serum proteases. In contrast, the L-citrulline-containing Fmoc-Val-Cit-PAB (CAS 159858-22-7) is more susceptible to off-target proteolysis . This structural modification is a class-level inference; D-amino acid substitution in peptide linkers is a recognized strategy to enhance plasma stability by preventing recognition by endogenous proteases [1].

ADC Linker Stability Proteolytic Degradation D-Amino Acid Stereochemistry Therapeutic Index

Self-Immolative PAB Spacer Enables Traceless Payload Release After Cathepsin B Cleavage

The para-aminobenzyl alcohol (PAB) moiety in Fmoc-Val-D-Cit-PAB is a self-immolative spacer. Following cathepsin B cleavage of the Val-Cit dipeptide, the PAB unit undergoes spontaneous 1,6-elimination to release the conjugated drug in its unmodified, active form [1]. This mechanism is in contrast to non-cleavable linkers (e.g., SMCC, maleimidocaproyl), which require complete lysosomal degradation of the antibody for payload release, often resulting in a charged amino acid residue attached to the drug that can alter its activity [2].

ADC Linker Cleavage Self-Immolative Spacer PAB Drug Release Mechanism Cathepsin B

Validated Synthetic Route Ensures High Purity and Reproducible Conjugation Efficiency

The synthesis of Fmoc-Val-D-Cit-PAB leverages standard Fmoc solid-phase peptide synthesis (SPPS) protocols, as detailed in improved methodology reports. This approach yields a product with a typical purity of ≥95%, which is essential for consistent drug-to-antibody ratio (DAR) and homogeneity in the final ADC . While direct head-to-head purity data comparing all vendors is unavailable, the reported synthesis methods enable reliable production of material with defined stereochemistry and low levels of diastereomeric impurities [1].

ADC Synthesis Solid-Phase Peptide Synthesis SPPS Conjugation Efficiency DAR

Optimal Scientific and Industrial Applications for Fmoc-Val-D-Cit-PAB


ADC Development Requiring a Stable, Cathepsin B-Cleavable Linker with a D-Amino Acid Moiety

Fmoc-Val-D-Cit-PAB is specifically indicated for ADC programs where the developer has identified a need for a cathepsin B-cleavable linker with enhanced serum stability conferred by D-citrulline stereochemistry . This is particularly relevant for antibodies with long circulating half-lives or for payloads with narrow therapeutic indices, where minimizing premature deconjugation is critical for safety and efficacy .

Solid-Phase Peptide Synthesis of Drug-Linker Constructs for Subsequent Conjugation

The Fmoc protecting group makes Fmoc-Val-D-Cit-PAB an ideal building block for solid-phase peptide synthesis (SPPS). Researchers use this compound to assemble the complete drug-linker intermediate on resin, allowing for precise control over the linker-payload structure before conjugation to the antibody. The reported synthetic protocols enable the generation of highly pure intermediates, a prerequisite for the robust, scalable manufacturing of ADCs .

Comparative Studies Investigating the Impact of Linker Stereochemistry on ADC Performance

Given the stereochemical difference between Fmoc-Val-D-Cit-PAB (D-Cit) and the more common Fmoc-Val-Cit-PAB (L-Cit), this compound serves as a valuable tool for head-to-head comparative studies. Such studies can elucidate the precise effects of the D-amino acid substitution on in vitro cathepsin B cleavage kinetics, plasma stability, in vivo pharmacokinetics, and overall ADC efficacy and tolerability. The data generated can inform rational linker selection for future ADC candidates [1].

Formulation and Process Development for Scale-Up of Val-Cit-PAB Based ADCs

The well-defined physicochemical properties of Fmoc-Val-D-Cit-PAB, including a logP of 3.3 and a defined molecular weight of 601.69 g/mol, facilitate its handling during process development . Its established stability profile under recommended storage conditions (e.g., powder stable for 3 years at -20°C) supports its use in manufacturing campaigns and process optimization studies aimed at achieving consistent product quality and high conjugation yields .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Val-D-Cit-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.